4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene
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Overview
Description
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene is an organic compound with a complex structure that includes a bromine atom, a methoxymethyl group, and an isopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene typically involves multiple steps. One common method starts with the bromination of 1-(methoxymethyl)-2-(propan-2-yl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of compounds where the bromine atom is replaced by other functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Scientific Research Applications
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group in substitution reactions, while the methoxymethyl group can participate in various transformations. The isopropyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(methoxymethyl)benzene: Lacks the isopropyl group, leading to different reactivity and applications.
1-(Methoxymethyl)-2-(propan-2-yl)benzene: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
4-Bromo-2-(propan-2-yl)benzene: Lacks the methoxymethyl group, resulting in different chemical properties.
Uniqueness
4-Bromo-1-(methoxymethyl)-2-(propan-2-yl)benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-1-(methoxymethyl)-2-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)11-6-10(12)5-4-9(11)7-13-3/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGRHYFGDBNSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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